Ranolazine is a piperazine derivative originally developed as a metabolic modulator. [] It was later discovered to inhibit the late sodium current in cardiac cells, leading to its approval as an antianginal agent. [] Aside from its antianginal properties, Ranolazine also exhibits antiarrhythmic effects on both supraventricular and ventricular arrhythmias. []
The synthesis of ranolazine-D8 involves several key steps, primarily focusing on the incorporation of deuterium into the ranolazine structure. The synthetic route typically begins with the preparation of intermediate compounds through reactions involving piperazine derivatives and substituted phenyl groups.
The molecular structure of ranolazine-D8 can be depicted as follows:
Ranolazine-D8 participates in various chemical reactions that are pivotal for its application in research:
The mechanism by which ranolazine-D8 exerts its effects involves:
Ranolazine-D8 exhibits several physical and chemical properties relevant for pharmaceutical applications:
These properties are crucial for formulating effective dosage forms and ensuring bioavailability in therapeutic applications .
Ranolazine-D8 finds significant applications in scientific research:
Ranolazine-D8 (C~24~H~27~D~8~Cl~2~N~3~O~4~) is a deuterium-labeled isotopologue of the antianginal drug ranolazine, where eight hydrogen atoms (H) are replaced by deuterium (D) at specific molecular positions. This modification yields a molecular weight of 508.51 g/mol, compared to 427.55 g/mol for the non-deuterated form [1] [7]. The deuterium atoms are strategically incorporated into the piperazine ring structure, which is critical to the molecule's pharmacodynamic activity. The core chemical structure retains the original ranolazine backbone: a piperazine-acetamide group linked to 2,6-dimethylphenyl and 2-methoxyphenoxy moieties [3] [6]. The dihydrochloride salt form enhances stability and solubility for research applications [7].
Structural Significance:
Table 1: Molecular Properties of Ranolazine-D8
Property | Specification |
---|---|
Molecular Formula | C~24~H~27~D~8~Cl~2~N~3~O~4~ |
CAS Number | 1219802-60-4 |
Isotopic Enrichment | >95% D8 [8] |
Salt Form | Dihydrochloride |
Key Functional Groups | Piperazine, acetamide, methoxy phenyl |
Deuterium labeling serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The kinetic isotope effect (KIE) from deuterium substitution slows metabolic degradation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are primary metabolizers of ranolazine [1] [6]. This deceleration occurs because breaking C-D bonds requires higher activation energy than C-H bonds, thereby extending the drug’s half-life in experimental models [5] [8].
Research Applications:
Limitations include potential loss of deuterium through metabolic exchange ("deuterium washout"), which necessitates careful interpretation of in vivo data [5].
Ranolazine was originally developed by Syntex Inc. (1985–1994) and later acquired by CV Therapeutics/Gilead Sciences. The non-deuterated form received FDA approval in 2006 for chronic angina [6] [9]. Deuterated analogues emerged to address key research challenges:
Table 2: Research Applications of Ranolazine-D8
Application Domain | Utility |
---|---|
Pharmacokinetic Tracers | Quantifies hepatic first-pass metabolism |
Drug-Drug Interaction Studies | Probes CYP3A4-mediated interactions (e.g., with diltiazem) |
Isotope Effect Analysis | Measures metabolic stability enhancement via KIE |
The synthesis of Ranolazine-D8 (e.g., using deuterated epichlorohydrin or piperazine precursors) employs methods like "all water chemistry" to optimize isotopic purity [1]. Its development underscores the broader pharmaceutical interest in deuterated drugs (e.g., deutetrabenazine) to refine therapeutic efficacy through optimized pharmacokinetics [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4